Tolylfluanid

Beschreibung

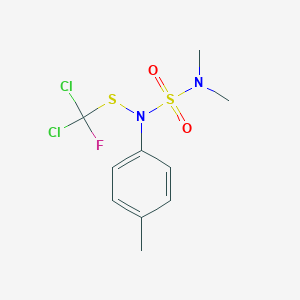

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVWIQDYBVKITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042478 | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline] | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52 g/cu cm | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C | |

| Record name | Tolylfluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

731-27-1 | |

| Record name | Tolylfluanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolylfluanid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolylfluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLYLFLUANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382277YXSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93 °C | |

| Record name | TOLYLFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Biotransformation of Tolylfluanid

Hydrolytic Degradation Pathways of Tolylfluanid

The primary abiotic degradation pathway for this compound in aquatic environments is hydrolysis. fao.orgchemicalbook.com The stability of the this compound molecule is highly dependent on the pH of the surrounding medium. It hydrolyzes slowly in acidic conditions but degrades rapidly as the pH increases. chemicalbook.comwikipedia.org For instance, at 22°C, the hydrolysis half-life of this compound is 11.7 days at a pH of 4, but shortens dramatically to 29.1 hours at a pH of 7. fao.org In alkaline conditions, such as a pH of 9, the compound is so unstable that its half-life is too short to be accurately measured, with degradation occurring almost immediately. fao.org

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 4 | 22 | 11.7 days |

| 7 | 22 | 29.1 hours |

| 9 | 22 | <10 minutes |

The initial and most significant step in the hydrolytic degradation of this compound is the cleavage of the N-S bond of the dichlorofluoromethylthio moiety. chemicalbook.com This process leads to the formation of its primary and major metabolite, N,N-Dimethyl-N′-(4-methylphenyl)sulfamide, commonly known as DMST (also referred to as 4-Dimethylaminosulfotoluidide). chemicalbook.comwikipedia.orgnih.gov In aquatic environments like coastal waters, this compound has been observed to hydrolyze completely into DMST within a 24-hour period. nih.govau.dk DMST is considered a substance with low to intermediate mobility in soil. fao.org In contrast to its parent compound, DMST is stable against further hydrolysis under a range of pH conditions (4, 7, and 9), with a calculated half-life of over a year at 22°C. fao.org

Following the initial formation of DMST, the dichlorofluoromethylthio side chain of the this compound molecule undergoes further degradation. This process results in the formation of simpler inorganic compounds, including fluoride (B91410) ions, chloride ions, sulfur, and carbon dioxide. fao.org

In metabolic processes observed in rats, DMST is further transformed. The primary metabolic pathway involves the oxidation of the methyl group on the phenyl ring to form 4-(dimethylaminosulfonylamino)benzoic acid. fao.org A minor metabolite, 4-(methylaminosulfonylamino)benzoic acid, is also formed through demethylation. fao.orgepa.gov Another significant metabolite identified in urine from studies using dichlorofluoromethyl-labelled this compound is thiazolidine-2-thione-4-carboxylic acid (TTCA), which results from the cleavage and subsequent reaction of the side chain. fao.orgepa.gov

Photolytic Transformation Processes of this compound and its Metabolites

Photolytic processes, both direct and indirect, also contribute to the transformation of this compound and its primary metabolite, DMST, in the environment.

Direct photodegradation, a process where a chemical is broken down by absorbing light energy, is not a significant degradation pathway for this compound or its main metabolite, DMST. fao.org this compound does not absorb light at wavelengths above 290 nm, which is the range of sunlight that reaches the Earth's surface. fao.orgchemicalbook.com Consequently, direct photolysis in aqueous solutions is not expected to occur. Similarly, while DMST shows absorption maxima at 196 nm and around 232 nm, it has been shown to be resistant to direct photodegradation in aqueous solutions, not yielding any major degradation products through this process. fao.org

While direct photolysis is negligible, indirect phototransformation plays a crucial role in the degradation of DMST in natural waters. nih.govau.dk This process involves other substances in the water, known as photosensitizers, which absorb sunlight and produce reactive chemical species that then degrade the compound of interest. Research has shown that the photodegradation rate of DMST is significantly higher in coastal water compared to seawater or deionized water, indicating the importance of components within the coastal water in facilitating this process. nih.govau.dk The measured half-life for the transformation of DMST in natural waters is approximately 2.7 days. nih.govau.dk A major product identified from the indirect photodegradation of DMST is N,N-dimethylsulfamide (DMS), which may exhibit persistence in the environment. nih.govau.dk

| Compound | Photodegradation Type | Half-life in Natural Waters | Notes |

|---|---|---|---|

| This compound | Direct | Not significant | Does not absorb light >290 nm |

| DMST | Direct | Resistant | Does not yield major degradation products |

| DMST | Indirect | 2.7 days | Higher rates in coastal water vs. seawater |

The primary mechanism for the indirect phototransformation of DMST involves reactions with triplet state organic matter. nih.govau.dk Dissolved organic matter (DOM) in natural waters can absorb sunlight, and in an excited "triplet state," it can act as a potent oxidant. nih.gov Studies investigating the reaction of DMST with various reactive species generated by photosensitizers (including triplet state organic matter, singlet oxygen, and hydroxyl radicals) have shown that DMST predominantly reacts with triplet state organic matter. nih.govau.dk This interaction is the main driver for the indirect photodegradation of DMST observed in sunlit aquatic environments. nih.govau.dk

Indirect Phototransformation Mechanisms in Aquatic Systems

Influence of Singlet Oxygen

The indirect phototransformation of this compound's primary hydrolysis product, N,N-dimethyl-N'-(4-methylphenyl) sulfamide (B24259) (DMST), has been studied in the presence of reactive oxygen species, including singlet oxygen. Research indicates that DMST primarily exhibits triplet reactivity, suggesting that its degradation can be sensitized by triplet-state organic matter present in natural waters, which then leads to the formation of singlet oxygen. While direct reaction rates of this compound with singlet oxygen are not extensively detailed in available literature, the reactivity of its degradation products points to an indirect pathway for its photolytic decomposition influenced by this reactive species.

Hydroxyl Radical Interactions

Hydroxyl radicals (•OH) are highly reactive species that contribute to the atmospheric and aquatic degradation of many organic compounds. The estimated atmospheric half-life of vapor-phase this compound due to reaction with photochemically-produced hydroxyl radicals is approximately 20 hours. nih.gov An estimated hydroxyl radical reaction rate constant for this compound is 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov In aquatic systems, the hydrolysis product DMST also undergoes indirect phototransformation involving hydroxyl radicals, where it displays triplet reactivity. nih.gov The oxidation of this compound by hydroxyl radicals is expected to be a significant abiotic degradation pathway in the environment. nih.gov

Identification of Phototransformation Products, including N,N-dimethylsulfamide (DMS)

The phototransformation of this compound and its initial hydrolysis product, DMST, leads to the formation of several degradation products. A major phototransformation product identified in natural waters is N,N-dimethylsulfamide (DMS). nih.gov DMS is generated through indirect photodegradation processes and is noted for its potential persistence in the environment. nih.gov

Studies on the photodegradation of this compound on soil surfaces have identified DMST and 4-(dimethylaminosulfonylamino)benzoic acid as the main degradation products. fao.org Minor products observed include methylaminosulfotoluidide and 4-(methylaminosulfonylamino)benzoic acid. fao.org The application and subsequent microbial degradation of this compound in the environment contribute to the formation of DMS, which has been detected in ground and surface waters. nih.govresearchgate.net

Biodegradation Dynamics in Environmental Compartments

Microbial activity is a critical factor in the breakdown of this compound in various environmental settings, including aqueous and sediment systems.

Microbial Degradation in Aqueous Systems

In aerobic aqueous environments, this compound undergoes both hydrolytic and microbial decomposition. wikipedia.org The primary degradation products in these systems are N,N-dimethyl-N'-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide (DMS). wikipedia.org this compound is generally considered to be degraded within 14 days in such media. wikipedia.org The half-life of its main metabolite, DMST, is considerably longer, estimated to be between 50 and 70 days. wikipedia.org The rate of hydrolysis is pH-dependent, with a half-life of 29 hours at pH 7 and less than 10 minutes at pH 9. nih.gov

The degradation of this compound in freshwater can be carried out by various bacterial species. While specific studies on this compound are limited, research on other pesticides has shown that bacteria such as Pseudomonas, Enterobacter, Arthrobacter, Escherichia, and Staphylococcus species possess the ability to degrade persistent chlorinated hydrocarbons.

Biotic Transformation in Sediment Systems

In water-sediment systems, this compound is also subject to biotic transformation. The degradation pathway in these systems leads to the formation of its primary metabolite, DMST. The half-life of this compound in the water-sediment environment has been reported to be around 14 days. Due to its rapid hydrolysis, specific adsorption and desorption experiments in soil/water systems are not typically applicable. fao.org However, its estimated Koc value of 3200 suggests that if it were to persist, it would adsorb to suspended solids and sediment. nih.gov The degradation of the parent compounds and their intermediates is expected to occur relatively quickly in the topsoil, leading to the release of the more persistent and mobile N,N-dimethylsulfamide (DMS). dtu.dkdtu.dk

Enzymatic Biotransformation Pathways

The biodegradation of this compound is facilitated by various microbial enzymes. The initial step in its biotransformation is often hydrolysis, which can be catalyzed by hydrolase enzymes. This cleavage of the molecule leads to the formation of DMST. Further metabolism of DMST can occur through oxidation, as seen in the formation of 4-hydroxymethyl-DMST, which is then oxidized to 4-(dimethylaminosulfonylamino)benzoic acid. fao.org This benzoic acid derivative can then be conjugated with glycine (B1666218). fao.org

While specific enzymes responsible for this compound degradation have not been extensively characterized, the metabolic pathways of similar compounds suggest the involvement of oxygenases and hydrolases. mdpi.comnih.govresearchgate.net These enzymes are crucial in the initial phases of breaking down complex organic molecules into simpler, less toxic substances. For instance, cytochrome P450 monooxygenases are known to be involved in the hydroxylation of aromatic compounds, a key step in the degradation of many pesticides. researchgate.net

Environmental Persistence and Mobility of this compound Metabolites

The environmental impact of the fungicide this compound is largely defined by the behavior of its breakdown products. The parent compound undergoes rapid transformation, leading to the formation of metabolites that exhibit distinct characteristics in terms of their stability and movement through various environmental compartments. Key metabolites, particularly N,N-dimethyl-N'-p-tolylsulfamide (DMST) and dimethylsulfamide (DMS), have been the focus of environmental studies due to their potential for persistence and mobility.

Groundwater Contamination by DMS

While some assessments based on soil mobility have suggested a low likelihood of groundwater contamination, monitoring studies have detected this compound metabolites in water sources fao.orgfao.org. A broad study of 150 pesticide metabolites in groundwater and surface water found that transformation products from fungicides, including this compound, were prominent among the 37 metabolites detected fao.org.

The primary degradation product of this compound, DMST, further transforms into other compounds, including DMS nih.gov. Research has identified DMS as a major phototransformation product in natural waters, where it shows potential for persistence nih.gov. The presence of these metabolites in water systems indicates that, despite the parent compound's rapid degradation, its subsequent products can enter and persist in aquatic environments, including groundwater sources fao.org. Investigations have also detected pesticide metabolites in runoff from urban surfaces, highlighting diverse pathways to water contamination fao.org.

Recalcitrance of Key Transformation Products

The persistence of this compound's metabolites is a critical factor in their environmental fate. This compound itself is not persistent, hydrolyzing completely to its primary metabolite, DMST, within 24 hours in coastal waters nih.gov. The persistence of the metabolites, however, varies significantly depending on environmental conditions.

DMST, while more stable than its parent compound, still undergoes relatively rapid degradation in some environments. Its half-life has been reported to be between 50 and 70 days in aerobic media wikipedia.org. In soil, its degradation is faster, with a half-life ranging from 1.3 to 6.7 days fao.org. In natural waters, photodegradation processes can reduce the half-life of DMST significantly, with measured half-lives as low as 2.7 days nih.gov.

A key subsequent transformation product, DMS, is generated from the indirect photodegradation of DMST in natural waters nih.gov. Studies have shown that DMS exhibits greater potential for persistence in the environment, marking it as a recalcitrant transformation product nih.gov. This resistance to further degradation means it can linger in ecosystems long after the parent this compound has dissipated.

| Compound | Environment | Half-life | Source |

|---|---|---|---|

| This compound | Coastal Water (Hydrolysis) | < 24 hours | nih.gov |

| This compound | Soil | < 3 days | fao.org |

| DMST | Aerobic Media | 50-70 days | wikipedia.org |

| DMST | Soil | 1.3-6.7 days | fao.org |

| DMST | Natural Waters (Phototransformation) | 2.7 days | nih.gov |

Transport and Distribution in Diverse Ecosystems

The metabolites of this compound exhibit mobility that allows for their distribution across different ecosystems. In soil, the primary metabolite DMST is classified as having low to intermediate mobility fao.org. Leaching studies confirmed that DMST is slightly mobile, whereas the parent compound this compound is considered immobile due to its rapid hydrolysis fao.org.

Beyond soil and water, research has revealed the potential for long-range atmospheric transport of this compound's transformation products acs.org. A study conducted at the puy de Dôme observatory in France detected the metabolite DMST in cloud water samples acs.org. Concentrations of DMST reached up to 160 ± 80 ng L–1, demonstrating that this compound can be transported far from its point of application and incorporated into atmospheric water acs.org. The detection is particularly noteworthy as this compound was banned for use in France in 2022, indicating the persistence and mobility of its metabolites in the environment acs.orgchildrenshealthdefense.org. The study highlighted that pesticide transformation products were measured in cloud samples but not in aerosol samples, suggesting potential reactivity within the clouds themselves acs.org. This finding underscores the atmosphere's role as a significant reservoir and transport pathway for certain pesticide metabolites acs.orgchildrenshealthdefense.org.

| Metabolite | Ecosystem Compartment | Location | Maximum Concentration | Source |

|---|---|---|---|---|

| DMST | Cloud Water | puy de Dôme, France | 160 ± 80 ng L–1 | acs.org |

Mammalian Metabolism and Toxicological Pathways of Tolylfluanid

Absorption and Excretion Kinetics in Model Organisms

Studies in model organisms demonstrate that tolylfluanid is readily and extensively absorbed following oral administration. nih.govepa.gov In rats, experiments using radiolabelled this compound indicated that absorption and excretion patterns were independent of the administered dose, sex, or any pretreatment. epa.gov When labeled on the phenyl ring, over 95% of the administered this compound was absorbed. fao.org With a dichlorofluoromethyl label, absorption was estimated to be between 70% and 80%. fao.org

Following absorption, the compound is rapidly metabolized and excreted. epa.govinchem.org In rats, peak plasma concentrations were observed within 1.5 to 3 hours after administration. inchem.orginchem.org Elimination is swift, with the majority of the radioactivity being excreted within 48 hours. epa.govinchem.org Between 86% and 100% of the dose was recovered within this timeframe. epa.gov The primary route of elimination is through the urine, which accounts for 56-80% of the excreted dose, while the remainder is eliminated in the faeces (12-36%). epa.govgovinfo.gov Studies in rats with biliary fistulae showed that biliary secretion contributes significantly to the radioactivity found in the faeces. fao.orginchem.org

The rapid excretion results in very low retention in the body. Two days after administration, less than 0.5% of phenyl-labelled this compound and less than 1.8% of dichlorofluoromethyl-labelled this compound remained in the rat's body (excluding the gastrointestinal tract), suggesting a low potential for accumulation from oral exposure. fao.org Similarly, a study in a lactating goat showed that after three daily doses, 59.7% of the total administered dose had been excreted within 50 hours (49.4% in urine and 10.1% in faeces). fao.org

The dermal absorption of this compound has been characterized using ex vivo human skin models. unil.chnih.gov These studies reveal that this compound permeates the skin slowly. unil.chresearchgate.net A key finding is that this compound is metabolized during its passage through the skin. unil.ch When applied to viable human skin, the parent compound was not detected in the receptor fluid; instead, its metabolite, N,N-dimethyl-N′-p-tolylsulfamide (DMST), was quantified. unil.chnih.gov

Tissue Distribution and Bioaccumulation Characteristics

Following absorption, residues of this compound are distributed to various tissues, primarily as metabolites rather than the parent compound. fao.org In a study with a lactating goat, the highest concentrations of total radioactive residues were found in the liver and kidneys, which are the principal organs of metabolism and excretion. fao.org Lower concentrations were measured in muscle and fat. fao.org The parent this compound was not detected in any tissues, organs, or milk. fao.org The main metabolite found in fat was DMST, while in other tissues like liver and kidney, further oxidized metabolites were more prominent. fao.org

A similar pattern was observed in laying hens, where the highest residue concentrations were in the kidney and liver, with lower levels in skin, muscle, and fat. inchem.org This distribution pattern is consistent with a substance that is rapidly metabolized and cleared from the body. wikipedia.org

Bioaccumulation occurs when a substance is absorbed at a rate faster than it is lost. researchgate.net Lipophilic, or fat-soluble, compounds have a higher potential to accumulate in the lipid-rich tissues of an organism. preprints.orgmdpi.com this compound is a lipophilic compound, with a reported octanol-water partition coefficient (log Pₒw) of 3.9, which would typically suggest a potential for bioaccumulation. unil.ch

Biotransformation and Metabolite Identification in Mammalian Systems

The biotransformation of this compound in mammals is extensive and follows two main pathways after the initial cleavage of the molecule. epa.govinchem.org The parent compound is unstable in biological systems and is rapidly hydrolyzed into two primary parts: the tolyl-sulfamide moiety (which becomes DMST) and the dichlorofluoromethylthio side-chain. epa.govinchem.org

Metabolism of the Tolyl-Sulfamide Moiety : The first metabolite formed is N,N-dimethyl-N′-p-tolylsulfamide (DMST), which is found in faeces and serves as an intermediate for further reactions. epa.govfao.org DMST undergoes subsequent oxidation of the p-methyl group on the phenyl ring to form 4-hydroxymethyl-DMST. fao.org This alcohol is then further oxidized to a carboxylic acid, yielding the major metabolite 4-(dimethylaminosulfonylamino)benzoic acid. epa.govfao.orginchem.org In goats, this benzoic acid derivative can be conjugated with glycine (B1666218) to form the corresponding hippuric acid. fao.org A minor pathway involves the demethylation of DMST, leading to metabolites such as 4-(methylaminosulfonylamino)benzoic acid. epa.govfao.org

Metabolism of the Dichlorofluoromethylthio Moiety : The fluorodichloromethylthio side-chain is metabolized separately. inchem.orginchem.org This part of the molecule undergoes transformation to form thiazolidine-2-thione-4-carboxylic acid (TTCA). fao.orginchem.org TTCA is a significant urinary metabolite in rats, accounting for a large percentage of the radioactivity when the dichlorofluoromethyl carbon is labeled. fao.orgfederalregister.gov

Unchanged this compound and DMST are primarily found in the faeces, suggesting that a portion of the dose may pass through the gastrointestinal tract unabsorbed or be subject to biliary excretion after initial metabolism. epa.govfao.orggovinfo.gov The major metabolites, being more water-soluble, are efficiently excreted in the urine. epa.govfao.org

Metabolic Conjugation and Derivatization

In mammalian systems, this compound undergoes rapid and extensive metabolism. Following oral administration in rats, it is readily absorbed and quickly hydrolyzed. epa.gov The initial and primary metabolic step involves the cleavage of the N-S bond, leading to the formation of N,N-dimethyl-N'-p-tolylsulfamide (DMST or dimethylaminosulfotoluidid) and a highly unstable dichlorofluoromethylthio side chain. fao.orgwikipedia.org DMST is a significant metabolite and is subject to further biotransformation. fao.org

Further derivatization of DMST occurs through oxidation, creating intermediates such as 4-hydroxymethyl-DMST. fao.org This is then oxidized to form 4-(dimethylaminosulfonylamino)benzoic acid. fao.org This benzoic acid derivative can undergo conjugation with glycine, resulting in the formation of the corresponding hippuric acid. fao.org Another metabolic pathway involves the demethylation of DMST to produce metabolites like 4-methylamino-benzoic acid (RNH 0416). epa.govnih.gov The metabolic profile can vary depending on the specific part of the this compound molecule being traced. epa.gov For instance, studies with phenyl-labelled this compound show that the main radioactive metabolites in urine are 4-(dimethylaminosulfonylamino)benzoic acid and 4-(methylaminosulfonylamino)benzoic acid. fao.org

Formation of Thiazolidine-2-thione-4-carboxylic Acid (TTCA)

The formation of Thiazolidine-2-thione-4-carboxylic acid (TTCA) is a key metabolic pathway for the dichlorofluoromethylthio portion of the this compound molecule. fao.org When this compound labeled with carbon-14 (B1195169) on the dichlorofluoromethyl group is administered to rats, TTCA is identified as the major urinary metabolite. epa.govfederalregister.gov This process results from the cleavage of the side chain from the parent compound. epa.govepa.gov

In studies involving intravenous administration, TTCA accounted for 73-74% of the radioactivity recovered in the urine. epa.govfederalregister.govepa.gov Following oral administration, TTCA represented 50-63% of the urinary radioactivity. epa.govfederalregister.govinchem.org The presence of TTCA is significant as this metabolite is known to reversibly inhibit thyroid peroxidase, which may contribute to the effects observed on the thyroid gland. inchem.org

Formation of 4-Dimethylamino-sulphonylamino-benzoic Acid

When the benzene-ring portion of this compound is radiolabeled, the primary metabolite identified is 4-dimethylamino-sulphonylamino-benzoic acid. epa.govfederalregister.gov In studies with male rats given [¹⁴C-benzene ring]this compound, this metabolite accounted for a substantial portion of the radioactivity found in excreta. inchem.org Specifically, it constituted 90% of the radioactivity in urine and 70% in feces. epa.govfederalregister.govinchem.org This indicates that the transformation of the tolyl moiety of the parent compound primarily leads to this benzoic acid derivative. nih.gov The formation of 4-dimethylamino-sulphonylamino-benzoic acid is a result of the oxidation of the methyl group on the tolyl ring of the DMST metabolite. fao.org

Target Organ Toxicity and Pathophysiological Manifestations

Animal studies have identified the liver, skeletal system, and thyroid gland as the primary target organs for this compound toxicity. epa.govnih.govepa.govhaz-map.com

Hepatic Dysfunction and Liver Size Alterations

The liver is a consistent target of this compound toxicity across multiple animal models. epa.govepa.gov Observed effects include increases in liver weight and changes in clinical blood chemistry associated with the liver. epa.govinchem.org In carcinogenicity studies in mice, liver changes were noted at higher dose levels. federalregister.gov Long-term studies in mice, rats, and dogs demonstrated liver toxicity at dietary concentrations of 1500 ppm and above, with signs including altered liver enzyme activity, increased liver weights, and histopathological changes. inchem.org The liver was also identified as a target organ in developmental and reproduction studies. epa.govepa.gov

Skeletal System Effects

The skeletal system, including bones and teeth, is a primary target of this compound toxicity, particularly in chronic studies involving rats and mice. epa.govepa.govepa.gov The critical effects observed in a two-year oral study in rats were histopathological changes in bones and teeth, which were attributed to the fluoride (B91410) component of the this compound molecule. vulcanchem.com These bone alterations included hyperostosis, which is an excessive growth of bone. federalregister.gov In a two-generation reproduction study in rats, hardened crania were observed in the parent generation animals. federalregister.gov

Genotoxicity and Carcinogenicity Research

The genotoxic and carcinogenic potential of this compound has been evaluated through a series of in vitro and in vivo studies. While in vitro assays have indicated some potential for genetic damage, these findings have generally not been replicated in in vivo animal studies. However, long-term studies have raised concerns regarding its carcinogenicity, particularly in relation to thyroid tumors in rats.

In Vitro Mutagenicity and Chromosomal Aberrations

This compound has demonstrated varied activity in a range of in vitro genotoxicity assays. inchem.org Tests for gene mutations in bacteria, specifically the Ames test using Salmonella typhimurium strains TA-98, TA-100, TA-1535, and TA-1537, yielded weakly positive results both with and without metabolic activation. inchem.org

In mammalian cells, studies have shown evidence of chromosomal damage. This compound was found to be weakly clastogenic in Chinese hamster V79 cells, but only in the presence of S9 metabolic activation. epa.govscielo.br Further research confirmed a cytotoxic effect in the same cell line at certain concentrations. scielo.br Studies on bovine peripheral lymphocytes indicated a dose-dependent increase in the frequency of sister chromatid exchanges (SCEs) after a 48-hour exposure, suggesting a potential to increase chromosomal damage. scielo.brresearchgate.net In ovine (sheep) lymphocytes, this compound induced a significant increase in the frequency of aberrant cells, including chromatid breaks, gaps, and exchanges, at the highest tested concentrations. tandfonline.com

Summary of In Vitro Genotoxicity Studies on this compound

| Test System | Test Object | Endpoint | Result | Reference |

|---|---|---|---|---|

| Ames Test | S. typhimurium | Gene Mutation | Weakly Positive | inchem.org |

| Chromosomal Aberration | Chinese Hamster V79 Cells | Clastogenicity | Weakly clastogenic with S9 activation | epa.govscielo.br |

| Sister Chromatid Exchange (SCE) | Bovine Lymphocytes | Chromosomal Damage | Dose-dependent increase | scielo.brresearchgate.net |

| Chromosomal Aberration | Ovine Lymphocytes | Chromatid breaks, gaps, exchanges | Positive at high concentrations | tandfonline.com |

| Unscheduled DNA Synthesis (UDS) | Mammalian Cells | DNA Repair | Negative | federalregister.gov |

In Vivo Mutagenicity Assessments

In contrast to the in vitro findings, the mutagenic activity of this compound was generally not expressed in in vivo assays. epa.gov The majority of in vivo tests for genotoxicity have returned negative results. inchem.org For instance, an in vivo sister chromatid exchange assay was negative at all tested dose levels. federalregister.gov Furthermore, studies showed no statistically significant increases in the frequency of chromosomal aberrations in spermatogonia. epa.gov There was also no indication of DNA reactivity in vivo. epa.gov

Summary of In Vivo Mutagenicity Studies on this compound

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| Sister Chromatid Exchange | Chromosomal Damage | Negative | federalregister.gov |

| Chromosomal Aberration | Spermatogonia | Negative | epa.gov |

| Micronucleus Test | Mouse | Some positive results reported | hpc-standards.com |

| Overall Assessment | In Vivo Genotoxicity | Considered unlikely to be genotoxic | inchem.orgepa.govinchem.org |

Carcinogenicity Studies and Tumorigenesis

Long-term animal studies have been conducted to assess the carcinogenic potential of this compound. Based on the available evidence, the U.S. Environmental Protection Agency (EPA) has classified this compound as "Likely to be carcinogenic to humans". epa.govhaz-map.com

This classification is primarily based on findings from a chronic study in rats, which demonstrated the induction of follicular cell thyroid tumors in both high-dose male and female rats. epa.govepa.gov The thyroid was identified as a target organ in subchronic and chronic rat studies. epa.gov In one long-term study in Wistar rats, a higher incidence of malignant uterine tumors was observed in treated groups compared to a control group; however, the statistical significance was questionable as a second, concurrent control group showed a comparable incidence. inchem.org In contrast, a carcinogenicity study in mice found no evidence of carcinogenicity. epa.gov

Although thyroid tumors were observed in rats, the weight of evidence does not support a mutagenic mode of action for their induction. epa.govepa.gov This suggests that the tumorigenesis may occur through a non-genotoxic pathway. cabidigitallibrary.org The liver and the skeletal system (bones and teeth) have also been identified as target organs in animal toxicity studies. epa.gov

Summary of Carcinogenicity Studies on this compound

| Species | Key Findings | Conclusion | Reference |

|---|---|---|---|

| Rat | Induction of follicular cell thyroid tumors in high-dose males and females. | Evidence of carcinogenicity. | epa.govepa.gov |

| Rat (Wistar) | Increased incidence of malignant uterine tumors, but with confounding control group data. | Inconclusive evidence. | inchem.org |

| Mouse | No evidence of carcinogenicity. | No evidence of carcinogenicity under study conditions. | epa.gov |

Endocrine Disrupting Properties and Metabolic Dysregulation Induced by Tolylfluanid

Mechanisms of Insulin (B600854) Resistance Induction

Tolylfluanid induces insulin resistance, a key precursor to type 2 diabetes, by disrupting the normal function of adipocytes (fat cells), which are central to regulating the body's glucose and fat levels. sciencedaily.com Exposure to this compound impairs the ability of insulin to activate its signaling cascade within the adipocyte, a hallmark of cellular insulin resistance. sciencedaily.comnih.gov In vivo studies have demonstrated that dietary exposure to this compound (TF) in mice leads to systemic glucose intolerance and insulin resistance. oup.com

This compound has been identified as a potent disruptor of insulin action in both primary rodent and human adipocytes. nih.govnih.gov Studies on mature fat cells revealed that TF exposure significantly impairs insulin signaling. nih.gov This disruption is not confined to a specific type of fat; adipocytes from various depots, including perigonadal, perirenal, and mesenteric fat, all exhibit sensitivity to TF-induced insulin resistance. nih.govnih.govebi.ac.uk The adverse effects of TF on visceral fat depots, such as mesenteric and perirenal fat, are particularly concerning as these are strongly linked to metabolic disease in humans. nih.gov Furthermore, dietary TF exposure in mice was found to impair adipose tissue's endocrine function, notably by reducing serum levels of adiponectin, a hormone that enhances insulin sensitivity. oup.com

A primary mechanism through which this compound induces insulin resistance is the targeted reduction of Insulin Receptor Substrate-1 (IRS-1). nih.govnih.gov IRS-1 is a critical protein that mediates many of insulin's metabolic effects. nih.gov Research shows that treatment with TF leads to a significant and specific decrease in both the mRNA and protein levels of IRS-1 in adipocytes. nih.govnih.govebi.ac.uk This reduction appears to be a specific disruption, as the expression levels of other key components of the signaling pathway, such as the insulin receptor-β, phosphatidylinositol 3-kinase, and Akt, remain unchanged. nih.govnih.govebi.ac.uk

Interestingly, the effect of TF on IRS-1 expression is time-dependent. Acute exposure (1-2 hours) can paradoxically increase IRS-1 gene and protein expression. nih.govsemanticscholar.org However, more chronic exposure (24-48 hours) leads to a marked downregulation of IRS-1, resulting in adipocytic insulin resistance. nih.gov In vivo dietary studies confirmed that TF exposure significantly reduces adipocyte IRS-1 levels by about 30%. researchgate.net This demonstrates that TF impairs insulin signaling through the reduction of IRS-1 expression and protein stability. nih.gov

The disruption of IRS-1 levels by this compound directly leads to the attenuation of downstream insulin signaling events, most notably the phosphorylation of Akt, also known as protein kinase B. nih.govnih.gov The phosphorylation of Akt is a critical step for most of insulin's metabolic actions. nih.gov

Studies have consistently shown that treating primary murine and human adipose tissue with TF markedly diminishes acute insulin-stimulated Akt phosphorylation. nih.govnih.govebi.ac.uk This effect was observed across different mouse strains and fat depots, indicating a robust and widespread mechanism of action. nih.govnih.gov For instance, in adipocytes from the mesenteric fat pad of mice, TF reduced insulin-stimulated Akt phosphorylation by as much as 89%. nih.gov In vivo studies also confirmed that adipocytes from TF-exposed mice show reduced insulin sensitivity, as measured by a decreased ratio of phosphorylated Akt to total Akt. oup.com

Table 1: Effect of this compound on Insulin Signaling Intermediates

| Signaling Component | Effect of this compound Exposure | Experimental Context | Reference |

|---|---|---|---|

| Insulin Receptor Substrate-1 (IRS-1) | Potent reduction in mRNA and protein levels | Chronic (24-48h) in vitro treatment of murine and human adipocytes | nih.govnih.govnih.gov |

| Insulin Receptor Substrate-1 (IRS-1) | 30% reduction in protein levels | In vivo dietary exposure in mice | researchgate.net |

| Akt (Protein Kinase B) | Markedly attenuated insulin-stimulated phosphorylation | In vitro treatment of murine and human adipocytes | nih.govnih.gov |

| Akt (Protein Kinase B) | Reduced insulin-stimulated phosphorylation | In vivo dietary exposure in mice | oup.com |

| Insulin Receptor-β | Unchanged expression | In vitro treatment of adipocytes | nih.govnih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | Unchanged expression | In vitro treatment of adipocytes | nih.govnih.gov |

Glucocorticoid Receptor (GR) Activation and its Metabolic Consequences

The metabolic disruptions caused by this compound are not limited to direct interference with the insulin signaling pathway. A significant body of evidence identifies this compound as an environmental chemical that activates the glucocorticoid receptor (GR), a key regulator of metabolism, development, and immune function. nih.govsemanticscholar.orgnih.gov This interaction represents a novel pathway by which environmental toxicants can promote metabolic diseases. nih.govnih.gov

This compound is considered a structurally unique environmental glucocorticoid. nih.govsemanticscholar.orgnih.gov In vitro and ex vivo studies have shown that TF has the capacity to promote adipocyte differentiation and induce insulin resistance, effects that are likely mediated through the activation of GR signaling. oup.comnih.gov In primary adipocytes, TF was found to mimic the gene transcription profile of corticosterone, the primary endogenous glucocorticoid in rodents. nih.govnih.gov

Further molecular studies demonstrated that TF treatment promotes the activating phosphorylation of the GR, which facilitates its translocation from the cytoplasm into the nucleus. nih.govsemanticscholar.orgnih.gov In silico analysis also suggests that this compound can interact with the ligand-binding pocket of the GR, albeit with a lower affinity than endogenous glucocorticoids like corticosterone. nih.govsemanticscholar.orgnih.gov This capacity to bind to and activate the GR allows TF to function as a mimic of glucocorticoid hormones, thereby disrupting the tightly regulated processes they control. nih.gov

Once activated by this compound, the glucocorticoid receptor binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govplos.org ChIP assays have confirmed that TF treatment enriches GR binding at the GREs of glucocorticoid-responsive genes, such as the glucocorticoid-induced leucine (B10760876) zipper (GILZ) gene. nih.govsemanticscholar.orgnih.gov

TF's activation of the GR directly impacts genes involved in metabolism. nih.gov For instance, TF-mediated GR activation leads to increased binding of the receptor to a GRE identified within the IRS-1 gene, providing a mechanism for modulating IRS-1 expression. nih.govsemanticscholar.org Acute exposure to TF, similar to corticosterone, was shown to increase the expression of genes critical for lipid synthesis, such as acetyl-CoA carboxylase (ACC) and stearoyl-CoA desaturase-1 (SCD-1). nih.gov However, in other cellular contexts and with different co-regulators present, TF can also act as a GR antagonist. One study found that TF attenuated cortisol-induced expression of the tyrosine aminotransferase (TAT) gene in H4IIE cells and reduced cortisol-stimulated GILZ expression in J774A.1 cells. acs.orgfigshare.com This demonstrates that TF can modulate GR-dependent gene transcription in a complex, context-dependent manner, leading to widespread metabolic dysregulation. nih.govacs.org

Table 2: this compound's Effect on Glucocorticoid Receptor (GR) Activity and Gene Transcription

| Activity | Specific Finding | Cell/Tissue Type | Reference |

|---|---|---|---|

| GR Activation | Mimics the gene transcription profile of corticosterone. | Primary murine adipocytes | nih.govnih.gov |

| GR Translocation | Promotes cytoplasmic-to-nuclear translocation of GR. | Primary adipocytes | nih.govsemanticscholar.org |

| GR-DNA Binding | Enriches GR binding at GREs on GILZ and IRS-1 gene promoters. | Primary adipocytes | nih.govsemanticscholar.org |

| Gene Modulation (Agonist) | Acutely increases expression of IRS-1, ACC, and SCD-1. | Primary adipocytes | nih.gov |

| Gene Modulation (Antagonist) | Attenuates cortisol-induced TAT gene expression. | H4IIE cells | acs.orgfigshare.com |

| Gene Modulation (Antagonist) | Reduces cortisol-stimulated GILZ expression. | J774A.1 cells | acs.orgfigshare.com |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 23725 |

| Corticosterone | 5753 |

| Insulin | 85369288 |

| Dexamethasone | 5743 |

| Prednisolone | 5755 |

| Bifenthrin | 73729 |

| Cypermethrin | 40334 |

| Methoxychlor | 4093 |

| DDT | 3036 |

Adipocyte Differentiation and Lipid Metabolism Alterations

This compound, a phenylsulfamide (B95276) fungicide, has been identified as an endocrine-disrupting chemical (EDC) with the capacity to promote the differentiation of preadipocytes into mature adipocytes. nih.govresearchgate.netoup.com This process, known as adipogenesis, is a critical step in the development of adipose tissue. nih.gov In vitro studies using the 3T3-L1 cell line, a common model for adipocyte differentiation, have demonstrated that this compound can drive this differentiation process. nih.govresearchgate.netoup.com The mechanism underlying this effect is believed to involve the activation of the glucocorticoid receptor (GR), a key nuclear receptor that regulates adipogenesis and lipid metabolism. nih.govoup.comnih.gov

Systemic Metabolic Dysfunctions in Organismal Models

Studies using in vivo mouse models have extended these cellular findings, demonstrating that dietary exposure to this compound leads to systemic metabolic dysfunction that mirrors many characteristics of the metabolic syndrome. oup.comnih.gov

Metabolic flexibility is the capacity of an organism to adapt fuel oxidation to fuel availability, switching between glucose and fatty acids as primary energy sources. Dietary exposure to this compound has been shown to impair this flexibility in male mice. nih.govnih.govresearchgate.net This metabolic inflexibility suggests a compromised ability to respond to changes in nutrient status, which is a hallmark of metabolic diseases like insulin resistance and type 2 diabetes. nih.govnih.gov Metabolic cage analysis revealed a reduction in the diurnal variation in energy usage, further indicating a loss of metabolic flexibility. researchgate.net

This compound disrupts the normal circadian patterns of energy expenditure and food consumption. nih.govoup.comnih.gov While total food intake over a 24-hour period may not change, the timing of consumption is significantly altered. nih.govtandfonline.com In one study, mice exposed to a diet containing this compound consumed a greater portion of their daily calories during the light phase, which is their normal resting or fasting period. nih.govtandfonline.comresearchgate.net This shift in eating patterns was accompanied by an increase in physical activity during the light phase. nih.gov Such disruptions in circadian rhythms are linked to the development of metabolic dysfunction. tandfonline.com

Diurnal Distribution of Food Consumption and Activity in Mice Exposed to this compound

| Parameter | Control Group (Ratio) | This compound-Exposed Group (Ratio) | Significance |

|---|---|---|---|

| Food Consumption (Light/Dark Phase) | Lower | Higher | P < 0.01 |

| Activity (Light/Dark Phase) | Lower | Higher | P < 0.05 |

Adipose tissue functions as an endocrine organ by secreting hormones called adipokines, which regulate systemic energy metabolism. nih.gov this compound exposure significantly perturbs the production of key adipokines, namely adiponectin and leptin.

Adiponectin: Studies have consistently shown that dietary this compound exposure leads to a reduction in serum adiponectin levels. nih.govoup.comnih.gov Adiponectin is a beneficial adipokine known for its insulin-sensitizing and anti-inflammatory properties. mdpi.comlnh.edu.pk Reduced levels of adiponectin are associated with insulin resistance and an increased risk of metabolic disease. lnh.edu.pk

Leptin: In contrast to adiponectin, serum leptin levels were found to be increased in mice exposed to this compound. nih.gov Leptin is involved in regulating appetite and energy balance, and its levels are generally proportional to fat mass. lnh.edu.pknih.gov While elevated leptin is expected with increased adiposity, the altered balance between leptin and adiponectin, often expressed as the leptin-to-adiponectin ratio, is a recognized marker of adipose tissue dysfunction and cardiometabolic risk. lnh.edu.pkresearchgate.net Ex vivo studies have also shown that this compound can decrease both basal and insulin-stimulated leptin secretion from adipose tissue explants, indicating a direct impact on adipocyte endocrine function. nih.govnih.gov

Effect of this compound on Serum Adipokine Levels

| Adipokine | Effect of this compound Exposure | Metabolic Implication |

|---|---|---|

| Adiponectin | Decreased | Impaired insulin sensitivity |

| Leptin | Increased | Consistent with increased fat mass; contributes to altered adipokine balance |

In vivo studies have demonstrated that chronic dietary exposure to this compound leads to increased body weight and total fat mass. researchgate.netoup.comnih.gov Notably, this increase in adiposity is not uniform across all fat depots. The augmentation is particularly pronounced in visceral adipose tissue, the fat stored within the abdominal cavity around internal organs. nih.govoup.comnih.govdntb.gov.ua For instance, in male mice fed a this compound-supplemented diet, the perigonadal fat pad, a depot of visceral fat, was significantly larger compared to control animals. researchgate.net The expansion of visceral fat is more strongly linked to metabolic complications like insulin resistance, glucose intolerance, and cardiovascular disease than the expansion of subcutaneous fat. mdpi.comnih.gov

Ecotoxicological Impact of Tolylfluanid on Non Target Organisms

Aquatic Ecotoxicity Assessments

Tolylfluanid is classified as having high acute and chronic ecotoxicity for fish. herts.ac.uk Regulatory assessments and safety data sheets indicate that the compound is very toxic to aquatic life, with the potential to cause long-term adverse effects in the aquatic environment. bayer.co.uklgcstandards.com The primary target organs identified in animal studies include the liver, thyroid, and skeletal system. epa.gov

Acute toxicity studies have established specific lethal concentrations for sensitive species. For instance, the 96-hour median lethal concentration (LC50) for Rainbow trout (Oncorhynchus mykiss) has been determined to be 0.0822 mg/L. bayer.co.uk In longer-term studies, such as a 28-day study on Rainbow trout, the No-Observed-Effect-Level (NOEL) was reported to be 100 parts per million. ipmcenters.org

Table 1: Acute Ecotoxicity of this compound in Fish

| Species | Exposure Duration | Endpoint | Value | Reference |

|---|---|---|---|---|

| Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.0822 mg/L | bayer.co.uk |

| Water flea (Daphnia magna) | 48 hours | EC50 | 4.2 mg/L | bayer.co.uk |

This compound, often used as a booster biocide in antifouling paints, has a significant negative impact on marine microalgae, particularly diatoms. ebi.ac.uknih.govnih.gov Research demonstrates that this compound is generally more potent against diatoms than marine bacteria. ebi.ac.uknih.gov

Studies comparing the toxicity of various booster biocides have shown this compound to be highly toxic to marine diatoms. nih.govcapes.gov.br In one such study, this compound exhibited a 50% effective concentration (EC50) for growth inhibition at 0.52 μg/mL. nih.govresearchgate.net The research involved testing its effects on both fouling diatom species, such as Fragilaria pinnata and Cylindrotheca closterium, and non-target phytoplankton species like Thalassiosira pseudonana. researchgate.net The compound was found to inhibit growth rate, biomass, and chlorophyll (B73375) a content in the tested diatom species. ebi.ac.uknih.gov

Table 2: Effect of this compound on Marine Diatoms

| Organism | Effect | Metric | Concentration | Reference |

|---|---|---|---|---|

| Marine Diatoms (general) | Growth Inhibition | EC50 | 0.52 µg/mL | nih.govresearchgate.net |

| Fragilaria pinnata | Growth, Biomass, Chlorophyll a content, Attachment | Inhibition | Not specified | ebi.ac.uknih.gov |

| Cylindrotheca closterium | Growth, Biomass, Chlorophyll a content, Attachment | Inhibition | Not specified | ebi.ac.uknih.gov |

Developmental and Organogenesis Toxicity in Vertebrate Models

The zebrafish (Danio rerio) embryo has been utilized as a vertebrate model to investigate the developmental toxicity of this compound. researchgate.netacs.org Studies have shown that exposure to this fungicide disrupts organogenesis during the early stages of development. researchgate.netresearchgate.net While low concentrations of this compound did not affect survival rates, hatching rates, or yolk sac morphology, they did result in slight reductions in body length and eye size compared to control groups. researchgate.netresearchgate.net These findings highlight the potential for this compound to induce sublethal developmental abnormalities. researchgate.net

A significant finding from zebrafish studies is the specific neurotoxic effect of this compound on motor neuron development. researchgate.net Research using a transgenic zebrafish line (olig2) revealed that exposure to this compound led to impaired motor neuron formation. researchgate.netresearchgate.net This impairment was characterized by a reduction in the length of motor neurons. researchgate.netresearchgate.net These results suggest that this compound specifically interferes with the developmental processes that govern the growth and extension of motor neurons in the spinal cord. researchgate.net

In addition to neurotoxicity, this compound exposure has been shown to induce hepatotoxicity during early vertebrate development. researchgate.net Studies using fabp10a transgenic zebrafish larvae, a model for observing liver development, demonstrated that this compound caused a decrease in liver size. researchgate.netresearchgate.net The exposure also induced liver-specific red fluorescence, indicating cellular stress or damage within the developing organ. researchgate.netresearchgate.net These findings point to the liver as a primary target for this compound-induced toxicity during organogenesis. researchgate.net

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3033873 |

| Diuron | 3120 |

| Copper thiocyanate | 10129994 |

| Dichlofluanid | 14144 |

| Irgarol 1051 | 91656 |

| Copper pyrithione | 3034177 |

Genotoxic Effects in Environmental Indicator Species

Chromosomal Aberrations in Lymphocytes of Farm Animals

The genotoxic potential of this compound has been investigated in several studies focusing on its effects on the genetic material of farm animals, which can serve as environmental indicators for pesticide exposure. Research has particularly centered on the induction of chromosomal aberrations in the lymphocytes of cattle and sheep, providing insights into the clastogenic (chromosome-breaking) capabilities of this fungicide.

In vitro studies on bovine peripheral lymphocytes have yielded somewhat complex results. One study investigating a this compound-based fungicide (containing 50% this compound) did not observe a clastogenic effect through conventional chromosomal aberration analysis with Giemsa staining or Fluorescence In Situ Hybridization (FISH). scielo.brd-nb.info However, the same fungicide was found to induce a dose-related increase in sister chromatid exchanges (SCEs) in cultured bovine lymphocytes after a 48-hour exposure, suggesting a genotoxic effect. scielo.br SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events.

Conversely, research on sheep has demonstrated more definitive evidence of chromosomal damage following exposure to this compound. In a study involving subchronic exposure of Merino sheep to a this compound-based fungicide, a significant increase in the frequency of aberrant cells was observed in the peripheral lymphocytes of the treated group compared to the control group. nih.gov Specifically, there were significantly higher numbers of chromatid breaks, chromatid gaps, chromosome gaps, and chromosome exchanges in the exposed animals. nih.gov

Further in vitro experiments on sheep lymphocytes have substantiated the genotoxic effects of this compound. A study using the cytokinesis-block micronucleus assay, a method for detecting small nuclei (micronuclei) that form as a result of chromosome breakage or loss, found that higher concentrations of this compound led to a significant, dose-dependent increase in the number of micronuclei. nih.gov Many of the treated cells also exhibited multiple micronuclei. nih.gov These findings in sheep lymphocytes suggest that this compound possesses a significant potential to cause genomic damage in somatic cells. nih.govebi.ac.uk

While studies on cattle and sheep provide valuable data, there is a scarcity of research regarding the genotoxic effects of this compound on the lymphocytes of other farm animals such as pigs. d-nb.info

Table 1: Genotoxic Effects of this compound on Bovine Lymphocytes

| Endpoint | Exposure | Result | Citation |

|---|---|---|---|

| Chromosomal Aberrations | In vitro (24 & 48h) | No clastogenic effect observed | scielo.brd-nb.info |

| Sister Chromatid Exchange (SCE) | In vitro (48h) | Dose-related increase | scielo.br |

Table 2: Genotoxic Effects of this compound on Ovine (Sheep) Lymphocytes

| Endpoint | Exposure | Result | Citation |

|---|---|---|---|

| Aberrant Cells | Subchronic (28 days) | Significant increase | nih.gov |

| Chromatid Breaks | Subchronic (28 days) | Significant increase | nih.gov |

| Chromatid Gaps | Subchronic (28 days) | Significant increase | nih.gov |

| Chromosome Gaps | Subchronic (28 days) | Significant increase | nih.gov |

| Chromosome Exchanges | Subchronic (28 days) | Significant increase | nih.gov |

| Micronucleus Frequency | Subchronic (28 days) | Significant increase | nih.gov |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3033898 |

| Dichlofluanid | 12937 |

| N,N-dimethylsulfamide | 12608 |

| N-nitrosodimethylamine | 6124 |

Mechanisms of Action and Resistance in Fungal Pathogens

Biochemical Mode of Fungicidal Action

Tolylfluanid, a member of the phenylsulfamide (B95276) chemical group, is recognized for its broad-spectrum fungicidal activity. ishs.orgactahort.org Its efficacy stems from a protective mode of action characterized by its ability to act on multiple sites within the fungal cell. herts.ac.uk This multi-site activity is a key feature, distinguishing it from many modern, single-site fungicides and influencing its resistance profile. nih.gov

This compound is classified as a multi-site contact fungicide with a protective action. herts.ac.ukfao.org This means it interferes with several different metabolic processes in the fungus simultaneously. nih.govasm.org It belongs to a group of fungicides known as trihalomethylthio derivatives, which also includes compounds like captan, folpet, and dichlofluanid. nih.govasm.org The primary mechanism of these fungicides is the disruption of various essential enzymatic functions within the pathogen. nih.govcnjournals.com This broad-based attack on multiple cellular targets makes it difficult for the fungus to develop resistance through a single gene mutation. nih.govscielo.br In addition to its fungicidal properties, studies have suggested that this compound can also act as a microtubule and proliferation inhibitor. scielo.br

A crucial aspect of this compound's multi-site action is its interaction with sulfhydryl (thiol) groups. nih.govcnjournals.com The chemical structure of this compound features a reactive dichlorofluoromethylthio group, which readily reacts with thiol groups (-SH) present in amino acids like cysteine. chemicalbook.comnih.gov These thiol groups are vital for the structure and function of numerous enzymes and proteins. nih.govnih.gov

By binding to these groups, this compound inactivates several critical thiol-containing enzymes. nih.govcnjournals.com This disruption can lead to a cascade of metabolic failures within the fungal cell. Research comparing this compound to other thiol poisons demonstrated its ability to react with SH-groups, leading to increased leakage of electrolytes from maize cells, which is indicative of cellular damage. researchgate.net This interference with essential enzymes is a cornerstone of its fungicidal effect. nih.gov

Analytical Methodologies and Residue Monitoring of Tolylfluanid

Advanced Chromatographic Techniques for Tolylfluanid and Metabolites

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern pesticide residue analysis, offering high sensitivity and selectivity. Both liquid and gas chromatography are employed for the analysis of this compound, depending on the matrix and the specific analytical challenge.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of pesticide residues, including this compound, in diverse food matrices. researchgate.net This technique is highly valued for its sensitivity, selectivity, and suitability for a wide range of pesticide polarities. researchgate.netresearchgate.net The analytical process typically involves an extraction and clean-up step, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis. researchgate.net

For HPLC-MS/MS analysis, a chromatographic separation is achieved on a suitable column, such as a C18 column. unil.chlcms.cz The mobile phase often consists of a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing additives like ammonium (B1175870) formate (B1220265) and formic acid to ensure good chromatographic peak shape and ionization efficiency. lcms.cz Detection is performed using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). lcms.czeurl-pesticides.eu This allows for the precise quantification of this compound even in complex food extracts. researchgate.net Matrix-matched calibration is often necessary to compensate for matrix effects that can suppress or enhance the analyte signal. researchgate.netulpgc.es

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, particularly suitable for volatile and semi-volatile compounds like this compound. An accurate and robust GC-MS method has been developed for the quantitative analysis of this compound in complex biological matrices such as liver fractions. researchgate.netresearchgate.netnih.gov

Sample preparation for biological matrices typically involves protein precipitation, often using trichloroacetic acid, followed by a liquid-liquid extraction (LLE) with a solvent like hexane (B92381) to isolate the pesticides. researchgate.netnih.gov The final extracts are then analyzed by GC-MS. researchgate.net To maximize the chromatographic response, injector parameters such as temperature, splitless time, and overpressure can be optimized using an experimental design approach. researchgate.netchromatographyonline.com Quantification is performed in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and specificity, with an internal standard used to ensure accuracy. researchgate.netnih.gov

A study detailing the analysis of this compound in liver fractions reported excellent performance, as summarized in the table below. nih.gov

| Parameter | Finding |

| Linearity Range | 0.1 to 25 µM (R² > 0.999) nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 µM (equivalent to 868.0 µg/kg of liver fraction) nih.gov |

| Extraction Recovery | > 93% nih.gov |

| Precision (RSD) | Maximum of 3.4% nih.gov |

| Accuracy (Intra- and Inter-day) | 88.4% to 102.9% nih.gov |

| Analyte Stability | Stable in liver extracts for 72 hours at 20°C (autosampler) and up to 12 months at -20°C. nih.gov |

Challenges in Extraction and Quantification of this compound Residues

The chemical nature of this compound presents specific challenges during its extraction and quantification, primarily related to its instability under certain conditions.

This compound is known to be a base-sensitive pesticide. iaea.orghpst.cz This instability is a significant challenge during sample preparation, especially when using methods like QuEChERS. The QuEChERS protocol often employs a dispersive solid-phase extraction (d-SPE) step for clean-up, which frequently uses primary secondary amine (PSA) sorbent. iaea.orgiaea.org PSA is effective at removing organic acids and other interferences, but it can increase the pH of the extract to values above 8. iaea.orgiaea.org

At this elevated pH, this compound can degrade rapidly. iaea.orghpst.czeurl-pesticides.eu Studies have shown that the longer the extract is in contact with PSA, the lower the recovery of this compound. eurl-pesticides.eu This degradation can lead to variable results and underestimation of the residue levels, or even false negatives. eurl-pesticides.euscispace.com This makes the analysis of this compound particularly problematic in routine analytical laboratories. eurl-pesticides.eu Poor recoveries for this compound have been reported when using QuEChERS with GC-based detection systems, which is attributed to its degradation during sample preparation. mdpi.comnih.gov

To overcome the challenges of this compound degradation, several modifications to standard extraction protocols have been investigated.

pH Control: A critical optimization step is the control of pH. To counteract the basicity of the PSA sorbent, it is recommended to acidify the final extract to a pH of approximately 5 immediately after the clean-up step. iaea.orgxn--untersuchungsmter-bw-nzb.de This is typically achieved by adding a small amount of 5% formic acid in acetonitrile. iaea.orgiaea.org This acidification has been shown to significantly improve the stability of this compound in the extract. iaea.orgxn--untersuchungsmter-bw-nzb.de The stability of this compound is highly dependent on the pH of the extract, as shown in the table below. eurl-pesticides.eu

| pH of Extract | Recovery after 7 days | Recovery after 13 days |

| pH 4 | ~100% | ~95% |

| pH 5 | ~100% | ~95% |

| pH 6 | ~90% | ~80% |

| pH 7 | ~60% | ~40% |

| pH 8 | <10% | <10% |

| pH 9 | <10% | <10% |

Temperature: The temperature during extraction and clean-up can also influence recovery rates. For some pesticides and matrices, performing the extraction process under cold conditions (e.g., using a cold bath or a cold centrifuge) can slightly improve recoveries by slowing down degradation processes. eurl-pesticides.eu One study showed that using a cold centrifuge (-2°C) after adding PSA improved recoveries of this compound. eurl-pesticides.eu

Antioxidants: The addition of antioxidants during the extraction process has been explored to prevent the degradation of certain pesticides. eurl-pesticides.eu For instance, the use of ascorbic acid has been shown to improve the recovery of the pesticide thiodicarb (B1682804) in a rice matrix. eurl-pesticides.eu While the direct, significant benefit of antioxidants specifically for this compound stabilization is less documented, it represents a potential avenue for method optimization, particularly in matrices with high enzymatic activity. eurl-pesticides.eueurl-pesticides.eu

Monitoring Programs and Environmental Detection

This compound has been included in various pesticide residue monitoring programs to assess dietary exposure and environmental contamination.

These programs, often conducted at national or supranational levels, analyze a wide range of food commodities for pesticide residues. The European Union, for example, has included this compound in its coordinated monitoring programs to gather data for dietary risk assessments. fao.org National monitoring efforts in countries like Denmark and Slovenia have detected this compound residues in various fruits and vegetables. nih.govresearchgate.net For instance, in a Slovenian monitoring program from 2001-2004, this compound was one of the fungicides detected in apple samples that exceeded the maximum residue level. researchgate.net

Beyond agricultural products, this compound has been detected in the environment. It has been found in groundwater in agricultural regions and in soil at industrial sites. diva-portal.org Its presence in environmental compartments highlights the importance of comprehensive monitoring to understand its fate and distribution after application. diva-portal.org

| Matrix | Country/Region of Detection |

| Apples | Slovenia researchgate.net |

| Grapes | Europe fao.org |

| Strawberries | Denmark nih.gov |

| Black Currants | Denmark nih.gov |

| Tomatoes | Denmark nih.gov |

| Cucumbers | Denmark nih.gov |

| Soil | Sweden diva-portal.org |

| Groundwater | Germany diva-portal.org |

| Coastal Waters | India nih.gov |

Residue Levels in Agricultural Commodities

The analysis of this compound residues in agricultural products is essential for ensuring food safety and adherence to international trade standards. Regulatory bodies in various countries have established Maximum Residue Levels (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly according to Good Agricultural Practice.

The residue definition for monitoring purposes in products of plant origin is typically the sum of this compound and its primary metabolite, N,N-dimethyl-N'-p-tolylsulfamide (DMST), expressed as this compound. legislation.gov.uk In animal products, it is often defined as this compound, analyzed as DMST and expressed as this compound. legislation.gov.uk